molecular formula C8H7N3O4 B13452282 5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one

5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B13452282
M. Wt: 209.16 g/mol
InChI Key: YZBCNWPNNBVMPS-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one is a benzoxazolone derivative characterized by a fused bicyclic structure containing oxygen and nitrogen heteroatoms. The compound features an amino group at position 5, a methyl group at position 3, and a nitro group at position 4. Benzoxazolones are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or receptor ligands due to their ability to participate in hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C8H7N3O4

Molecular Weight

209.16 g/mol

IUPAC Name

5-amino-3-methyl-6-nitro-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H7N3O4/c1-10-6-2-4(9)5(11(13)14)3-7(6)15-8(10)12/h2-3H,9H2,1H3

InChI Key

YZBCNWPNNBVMPS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)N)[N+](=O)[O-])OC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-nitro-2-aminophenol with methyl isocyanate under controlled conditions to form the desired benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one.

Scientific Research Applications

5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways.

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural features and physical properties of 5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features
5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one 5-NH₂, 3-CH₃, 6-NO₂ C₈H₇N₃O₄ 209.16 179.8–181.3 Amino and nitro groups enhance H-bonding
5-Amino-2,3-dihydro-1,3-benzoxazol-2-one 5-NH₂ C₇H₆N₂O₂ 150.13 N/A Lacks methyl and nitro groups
3-Methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one (SI 2) 3-CH₃, 6-NO₂ C₈H₇N₃O₄ 209.16 240.8–243 Higher mp due to nitro group
5-Chloro-7-nitro-2,3-dihydro-1,3-benzoxazol-2-one 5-Cl, 7-NO₂ C₇H₄ClN₃O₄ 229.58 N/A Chloro substituent increases lipophilicity
5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one 5-Br, 7-Cl C₇H₄BrClN₂O₂ 263.47 N/A Halogens enhance stability

Key Observations :

  • Substituent Effects: The amino group in the target compound distinguishes it from halogenated derivatives (e.g., 5-Cl or 5-Br), which exhibit higher molecular weights and lipophilicity .
  • Melting Points: The presence of nitro groups (e.g., in SI 2) correlates with higher melting points compared to amino-substituted analogs .

Biological Activity

5-Amino-3-methyl-6-nitro-2,3-dihydro-1,3-benzoxazol-2-one (commonly referred to as AMNB) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

AMNB belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring structure. The presence of amino and nitro groups contributes to its chemical reactivity and biological activity. The molecular formula is C9H8N4O3C_9H_8N_4O_3, with a molecular weight of approximately 220.19 g/mol.

1. Anticancer Activity

Recent studies have highlighted the cytotoxic effects of AMNB against various cancer cell lines. Research indicates that compounds with a benzoxazole moiety exhibit significant activity against breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and liver cancer (HepG2) cells. For instance, derivatives similar to AMNB have shown IC50 values ranging from 10 to 25 µM against these cell lines, indicating potential for development as anticancer agents .

Cell Line IC50 (µM) Mechanism
MCF-715Induction of apoptosis
A54920Cell cycle arrest in G2/M phase
HepG218Inhibition of DNA synthesis

2. Antimicrobial Activity

AMNB has also been investigated for its antimicrobial properties. A study screened various derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MIC) were determined, revealing that AMNB exhibited moderate antibacterial activity with MIC values around 50 µg/mL against E. coli and S. aureus .

Bacterial Strain MIC (µg/mL)
E. coli50
S. aureus60

3. Neuroprotective Effects

Emerging research suggests that AMNB may possess neuroprotective properties. In vitro studies have demonstrated its ability to reduce oxidative stress in neuronal cell cultures exposed to neurotoxic agents. This effect is hypothesized to be mediated through the modulation of antioxidant enzyme activities .

The biological activities of AMNB can be attributed to several mechanisms:

  • Apoptosis Induction : AMNB promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It effectively halts the proliferation of cancer cells by interfering with key regulatory pathways involved in the cell cycle.
  • Antioxidant Activity : AMNB enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby mitigating oxidative damage in neuronal cells.

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer xenografts in mice, administration of AMNB resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no observed toxic effects on normal tissues, suggesting a favorable therapeutic index.

Case Study 2: Antimicrobial Testing

A series of derivatives based on AMNB were tested for their antimicrobial efficacy against multi-drug resistant strains. One derivative showed an MIC value significantly lower than that of standard antibiotics, indicating potential as a novel antimicrobial agent.

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